![molecular formula C13H19ClN2O3S B7512448 N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide, also known as N-(2-chloro-6-methylphenyl)-2-(4-morpholinyl)ethyl-N-methyl-2-[(sulfonamido) methyl]acetamide, is a chemical compound that has recently gained attention in scientific research. This compound is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which is a molecular chaperone that plays an important role in the folding and stabilization of many proteins involved in cancer development and progression.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide involves the binding of the compound to the ATP-binding pocket of Hsp90. This binding prevents the conformational changes that are necessary for the stabilization of many oncogenic proteins, leading to their degradation by the proteasome. This degradation results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In vivo studies have shown that N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide can inhibit tumor growth in mouse models of breast and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide in lab experiments is its potency and selectivity for Hsp90 inhibition. This compound has been shown to be more potent than other Hsp90 inhibitors, such as geldanamycin and its derivatives. Another advantage is its low toxicity, as it has been shown to be well-tolerated in animal studies. However, one limitation is its poor solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide. One direction is the development of more potent and selective Hsp90 inhibitors based on the structure of this compound. Another direction is the investigation of the combination of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide with other anticancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, the use of this compound in combination with immunotherapy is another promising direction for future research. Finally, the identification of biomarkers that can predict the response to N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide treatment is another important area of research.
Méthodes De Synthèse
The synthesis method of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide involves several steps. The first step is the reaction of 2-chloro-6-methylphenyl isocyanate with N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamidemethyl-2-(sulfonamido)methylacetamide in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine in the presence of a catalyst to yield the final product, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide. The purity of the final product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide has been extensively studied for its potential use as an anticancer agent. As mentioned earlier, this compound inhibits Hsp90, a protein that is overexpressed in many types of cancer cells and is involved in the stabilization of many oncogenic proteins. By inhibiting Hsp90, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide can induce the degradation of these oncogenic proteins and thus inhibit cancer cell growth and survival.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-20(17,18)15-10-13(16-6-8-19-9-7-16)11-4-2-3-5-12(11)14/h2-5,13,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCFPQJEGAPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

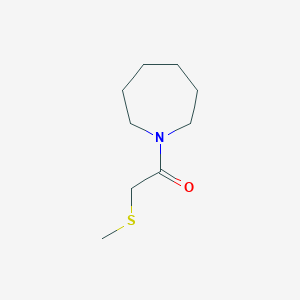
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

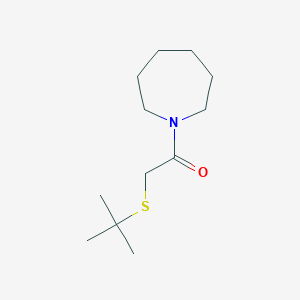

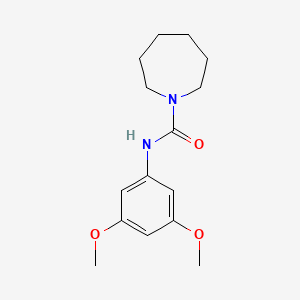
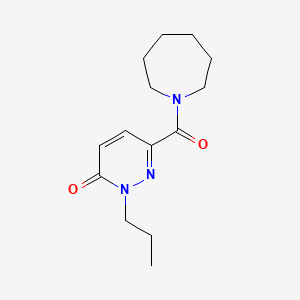
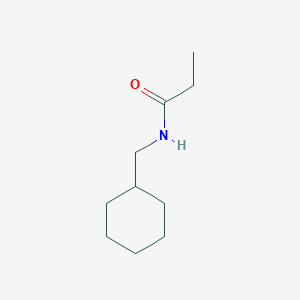

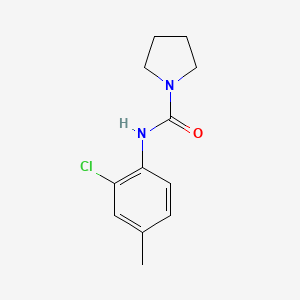
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)


